tert-Butyl ethyl(4-iodobenzyl)carbamate

Catalog No.
S8516109
CAS No.
M.F
C14H20INO2
M. Wt
361.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl ethyl(4-iodobenzyl)carbamate

Product Name

tert-Butyl ethyl(4-iodobenzyl)carbamate

IUPAC Name

tert-butyl N-ethyl-N-[(4-iodophenyl)methyl]carbamate

Molecular Formula

C14H20INO2

Molecular Weight

361.22 g/mol

InChI

InChI=1S/C14H20INO2/c1-5-16(13(17)18-14(2,3)4)10-11-6-8-12(15)9-7-11/h6-9H,5,10H2,1-4H3

InChI Key

CQAVSIIKIGJKHB-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=C(C=C1)I)C(=O)OC(C)(C)C

Canonical SMILES

CCN(CC1=CC=C(C=C1)I)C(=O)OC(C)(C)C

tert-Butyl ethyl(4-iodobenzyl)carbamate is a bifunctional synthetic building block designed for controlled, multi-step organic synthesis. It incorporates two key features for procedural utility: a tert-butyloxycarbonyl (Boc) protected secondary amine for chemoselectivity, and an aryl iodide moiety for high reactivity in carbon-carbon and carbon-heteroatom bond-forming reactions. [1] Its structure is tailored for use as a precursor in palladium-catalyzed cross-coupling processes, where the specific combination of the iodide leaving group and the protected amine is critical for achieving desired reaction outcomes and simplifying downstream processing.

Substituting this compound with seemingly similar analogs introduces significant process and performance liabilities. Replacing the aryl iodide with a bromide or chloride fundamentally alters the kinetics of oxidative addition in cross-coupling reactions, typically requiring higher catalyst loads or more forcing conditions which can compromise sensitive functional groups. [1] Using the corresponding unprotected amine, ethyl(4-iodobenzyl)amine, risks undesired N-arylation side reactions or catalyst inhibition, leading to complex product mixtures and reduced yields. [2] Furthermore, selecting the N-H analog, tert-butyl (4-iodobenzyl)carbamate, can alter solubility profiles in key organic solvents, impacting processability and reproducibility in scaled-up workflows.

Enhanced Precursor Reactivity in Palladium-Catalyzed Cross-Coupling vs. Bromo- Analogs

The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in the rate-determining oxidative addition step of common palladium-catalyzed cross-coupling reactions. [1] The established reactivity trend is I > OTf > Br >> Cl. This heightened reactivity allows for the use of milder reaction conditions (e.g., lower temperatures), reduced catalyst loading, and shorter reaction times compared to the direct analog, tert-butyl ethyl(4-bromobenzyl)carbamate, thereby improving process efficiency and compatibility with thermally sensitive substrates.

Evidence DimensionRelative rate of oxidative addition to Pd(0)
Target Compound DataHigh (inferred for C-I bond)
Comparator Or Baselinetert-Butyl ethyl(4-bromobenzyl)carbamate (C-Br bond): Lower reactivity
Quantified DifferenceQualitatively faster reaction kinetics, enabling milder conditions and/or lower catalyst concentrations.
ConditionsStandard Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig cross-coupling reaction conditions.

This allows for reduced catalyst costs, lower energy consumption, and broader functional group tolerance, which is critical for the synthesis of complex, high-value molecules.

Boc Protection Enables High Chemoselectivity by Preventing Amine-Related Side Reactions

The Boc protecting group effectively masks the nucleophilicity and basicity of the secondary amine. In contrast to the unprotected analog, ethyl(4-iodobenzyl)amine, this ensures that bond formation occurs exclusively at the C-I position during cross-coupling. [1] Without protection, the secondary amine can compete in N-arylation reactions (a common Buchwald-Hartwig side reaction) or coordinate to the metal center, potentially inhibiting catalytic activity and leading to complex mixtures that require costly and time-consuming purification.

Evidence DimensionReaction Site-Selectivity
Target Compound DataExclusive reactivity at the C-I bond.
Comparator Or Baselineethyl(4-iodobenzyl)amine (unprotected): Potential for competitive N-arylation or catalyst inhibition.
Quantified DifferencePrevents formation of N-arylated byproducts, leading to significantly higher purity and yield of the intended C-arylated product.
ConditionsPalladium-catalyzed C-C or C-N bond forming reactions.

Ensuring high chemoselectivity simplifies product purification, maximizes yield, and improves the overall cost-effectiveness of a synthetic sequence.

N-Ethyl Group Provides Modified Lipophilicity for Enhanced Processability

Compared to the N-H analog (tert-butyl (4-iodobenzyl)carbamate), the presence of the N-ethyl group increases the overall lipophilicity and non-polar character of the molecule. This structural modification can be critical for achieving optimal solubility in a wider range of aprotic organic solvents commonly used in industrial and laboratory synthesis, such as toluene, THF, or dioxane. Improved solubility is a key process parameter that facilitates handling, allows for more concentrated reaction mixtures, and ensures homogenous reaction conditions for improved reproducibility.

Evidence DimensionSolubility in Aprotic Organic Solvents
Target Compound DataHigher (inferred due to increased alkyl character)
Comparator Or Baselinetert-Butyl (4-iodobenzyl)carbamate: Lower (inferred due to N-H group capable of hydrogen bonding)
Quantified DifferenceQualitative improvement in solubility and handling characteristics in non-polar to moderately polar aprotic solvents.
ConditionsStandard laboratory or process chemistry workflows.

Selecting a precursor with appropriate physical properties like solubility can prevent batch failures, simplify solvent selection, and improve the robustness of a chemical process upon scale-up.

Precursor for Complex Biaryl Synthesis under Mild Conditions

This compound is the right choice for Suzuki-Miyaura or similar cross-coupling reactions where downstream intermediates or other parts of the molecule contain sensitive functional groups (e.g., esters, aldehydes) that are incompatible with the higher temperatures or longer reaction times required for less reactive aryl bromides. [1]

Enabling Sequential Cross-Coupling and N-Functionalization Workflows

Ideal for synthetic routes that require an initial C-C bond formation at the iodo-position, followed by deprotection of the Boc group to liberate the secondary amine for a subsequent transformation, such as amide bond formation, reductive amination, or another N-arylation step. [2]

Development of Robust, Scalable Synthetic Processes

A preferred building block in process development and scale-up chemistry where consistent solubility and predictable reactivity are paramount. The combination of high reactivity (iodide) and predictable handling (N-ethyl, Boc-protected) contributes to more reproducible and reliable manufacturing processes for advanced intermediates.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

361.05388 g/mol

Monoisotopic Mass

361.05388 g/mol

Heavy Atom Count

18

Dates

Last modified: 02-18-2024

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